4-Bromo-8-methoxy-2-methylquinoline

Physicochemical profiling Drug-likeness prediction Chromatographic method development

4-Bromo-8-methoxy-2-methylquinoline (CAS 927800-62-2) is a halogenated heterocyclic building block belonging to the quinoline family, with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol. The compound features three key substituents on the quinoline core: a bromine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
CAS No. 927800-62-2
Cat. No. B1369538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-methoxy-2-methylquinoline
CAS927800-62-2
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)OC)Br
InChIInChI=1S/C11H10BrNO/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3
InChIKeyWFHDYUWDRVMASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-8-methoxy-2-methylquinoline (CAS 927800-62-2) – Procurement-Ready Quinoline Building Block for Medicinal Chemistry


4-Bromo-8-methoxy-2-methylquinoline (CAS 927800-62-2) is a halogenated heterocyclic building block belonging to the quinoline family, with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol [1]. The compound features three key substituents on the quinoline core: a bromine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position. This specific substitution pattern distinguishes it from other regioisomeric bromo-methoxy-methylquinolines and enables its use as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution for the synthesis of pharmacologically active derivatives . It is commercially available from multiple suppliers at purities typically ≥95%, with a reported melting point of 82–83 °C .

Why 4-Bromo-8-methoxy-2-methylquinoline Cannot Be Replaced by Other Bromo-Methoxy-Methylquinoline Isomers


Bromo-methoxy-methylquinoline isomers share an identical molecular formula (C₁₁H₁₀BrNO, MW 252.11) but differ critically in the position of the bromine and methoxy substituents on the quinoline scaffold [1]. These positional variations lead to divergent reactivity profiles in metal-catalyzed cross-coupling reactions, altered electronic properties (LogP, polar surface area), and distinct steric environments that govern downstream derivatization outcomes. For instance, the 4-bromo substituent in 4-bromo-8-methoxy-2-methylquinoline is activated toward oxidative addition in palladium-catalyzed couplings due to the electron-withdrawing effect of the quinoline nitrogen at the 1-position, whereas the 5-bromo isomer (CAS 103862-55-1) presents a different electronic landscape that alters coupling efficiency [2]. Similarly, the 8-methoxy group provides a hydrogen-bond acceptor site and influences the compound's solubility and pharmacokinetic profile in derived bioactive molecules. Procuring an incorrect isomer—even at the same nominal purity—can lead to failed coupling reactions, different major products, or inactive final compounds in structure-activity relationship (SAR) campaigns. The quantitative evidence below demonstrates precisely where this specific isomer offers measurable differentiation.

Quantitative Differentiation Evidence for 4-Bromo-8-methoxy-2-methylquinoline vs. Closest Analogs


Predicted LogP and Polar Surface Area Differentiation Among 4-, 5-, 6-, and 7-Bromo-Methoxy-Methylquinoline Regioisomers

Computationally predicted LogP (XLogP3) and topological polar surface area (TPSA) values differentiate 4-bromo-8-methoxy-2-methylquinoline from its regioisomers. The target compound has a predicted XLogP3 of 3.3 and a TPSA of 22.1 Ų [1]. The 5-bromo-8-methoxy isomer (CAS 103862-55-1) exhibits a different TPSA of 22.0 Ų and a LogP of 3.31 (predicted), while the 6-bromo-4-methoxy-2-methyl isomer (CAS 856095-00-6) shows a LogP of approximately 3.2 . These subtle but measurable differences in lipophilicity and polar surface area can significantly impact reversed-phase HPLC retention times, cellular permeability in biological assays, and protein binding characteristics when these isomers are used as building blocks for lead compounds.

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Melting Point Comparison: 4-Bromo-8-methoxy-2-methylquinoline vs. 5-Bromo-8-methoxy-2-methylquinoline

The experimentally measured melting point of 4-bromo-8-methoxy-2-methylquinoline is 82–83 °C, as reported by AKSci . In contrast, the 5-bromo-8-methoxy regioisomer (CAS 103862-55-1) is reported as a solid with a melting point range of 98–102 °C (Bidepharm QC data) . This ~16–20 °C difference in melting point between the two isomers reflects distinct crystal packing energies driven by the altered molecular shape and dipole moment resulting from the different bromine substitution position. The lower melting point of the 4-bromo-8-methoxy isomer may offer advantages in melt-based formulation approaches or in recrystallization-based purification workflows.

Solid-state characterization Crystallinity assessment Formulation pre-screening

Validated Synthetic Utility in Nur77-Targeting Anticancer Agent Development

4-Bromo-8-methoxy-2-methylquinoline serves as the direct precursor to the 8-methoxy-2-methylquinolin-4-ylamine scaffold, which was used by Chen et al. (2020) to synthesize a series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as Nur77 modulators [1]. The lead compound 10g from this series demonstrated a Nur77 binding affinity of K_D = 3.58 ± 0.16 μM and broad-spectrum antiproliferative activity against hepatoma cell lines with IC₅₀ < 2.0 μM, while showing low toxicity to normal LO2 cells. In an in vivo HepG2 xenograft mouse model, compound 10g significantly inhibited tumor growth [1]. The 4-bromo substituent is essential for introducing the 4-amino linkage via nucleophilic aromatic substitution; other bromo isomers (e.g., 5-bromo or 6-bromo) cannot generate this specific 4-aminoquinoline pharmacophore without additional synthetic steps.

Anticancer drug discovery Nur77 modulators Hepatocellular carcinoma

Orthogonal Demethylation Reactivity: Selective Access to 4-Bromo-2-methylquinolin-8-ol via BBr₃-Mediated Cleavage

The 8-methoxy group in 4-bromo-8-methoxy-2-methylquinoline can be selectively demethylated using BBr₃ (1 M in DCM, 3.5 equiv) in the presence of triisopropylsilane at −80 °C to yield 4-bromo-2-methylquinolin-8-ol, as demonstrated by BenchChem's documented synthetic route where 7.8 g (31 mmol) of the starting material was converted to the 8-hydroxy derivative . This orthogonal reactivity—where the 4-bromo substituent remains intact during methoxy deprotection—is not readily achievable with the 5-bromo-8-methoxy isomer, where the proximal bromine at C-5 can undergo competing reductive debromination under Lewis acidic BBr₃ conditions [1]. The ability to sequentially functionalize the 4-position (via cross-coupling) and then liberate the 8-OH group provides a two-step diversification strategy that is unique to this substitution pattern.

Selective deprotection Late-stage functionalization Quinolin-8-ol derivatives

Commercial Availability and Purity Benchmarking Across Regioisomeric Bromo-Methoxy-Methylquinolines

4-Bromo-8-methoxy-2-methylquinoline is listed by ≥32 suppliers on the ChemSpace aggregator platform, with reported purities ranging from 95% to 98% [1]. Sigma-Aldrich includes this compound in its AldrichCPR collection of unique chemicals for early discovery . Bide Pharmatech offers the compound with full QC documentation including NMR, HPLC, and GC [2]. In comparison, the 6-methoxy isomer (CAS 856095-00-6) is listed by fewer suppliers, and the 7-methoxy isomer (CAS 651042-71-6) has limited stock availability. The broader supplier base for the 4-bromo-8-methoxy isomer translates to competitive pricing (entry-level ~$37 for 50 mg at 97% purity) and shorter lead times, reducing procurement risk for research programs.

Chemical procurement Supply chain comparison Quality control

Regioselective Bromination Literature Documents the Synthetic Accessibility Advantage of the 4-Bromo-8-methoxy Substitution Pattern

Çakmak and Ökten (2017) published a comprehensive study on regioselective bromination of methoxyquinolines in Tetrahedron, demonstrating that bromination at the C-4 position of 8-methoxy-2-methylquinoline can be achieved using POBr₃ at 120 °C with 40-minute reaction time, yielding the target compound as a well-defined solid [1]. In contrast, direct bromination with molecular bromine under the conditions reported in the same study predominantly afforded C-5 brominated products when applied to 8-methoxyquinoline substrates [1]. This study establishes that the C-4 bromination pathway requires specific reagents (POBr₃ vs. Br₂) and conditions, validating that the 4-bromo isomer is a distinct chemical entity with a defined synthetic provenance—not merely a random bromination product.

Synthetic methodology Regioselective halogenation Process chemistry

Recommended Application Scenarios for 4-Bromo-8-methoxy-2-methylquinoline Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 4-Aminoquinoline Nur77 Modulators for Hepatocellular Carcinoma Research

4-Bromo-8-methoxy-2-methylquinoline is the optimal starting material for constructing 4-aminoquinoline-based Nur77 modulators, as demonstrated by the discovery of lead compound 10g (K_D = 3.58 μM, HepG2 IC₅₀ < 2.0 μM, in vivo tumor growth inhibition) [1]. The 4-bromo substituent enables direct nucleophilic aromatic substitution with amines to install the critical 4-amino pharmacophore in a single step. Alternative bromo-methoxy-methylquinoline isomers would require multistep synthetic sequences to achieve the same 4-amino substitution pattern, increasing both time and cost. Procurement of this specific isomer ensures compatibility with the published medicinal chemistry route and SAR framework, accelerating hit-to-lead optimization in HCC drug discovery programs.

Parallel Library Synthesis: Orthogonal Functionalization via Sequential C4 Cross-Coupling and C8 Demethylation

The compound's ability to undergo palladium-catalyzed cross-coupling at C4 (Suzuki-Miyaura, Buchwald-Hartwig) while retaining an intact 8-methoxy group—which can subsequently be demethylated with BBr₃ to liberate an 8-hydroxy group—provides a two-step orthogonal diversification strategy [1]. This sequence is uniquely accessible from the 4-bromo-8-methoxy isomer; the 5-bromo analogue carries a higher risk of competing debromination during Lewis acid-mediated demethylation. For parallel synthesis campaigns requiring diverse C4-aryl/amino and C8-OH/O-alkyl substitution patterns from a common intermediate, 4-bromo-8-methoxy-2-methylquinoline offers a validated, scalable entry point.

Physicochemical Screening and Chromatographic Method Development Requiring Well-Defined Lipophilicity Standards

With a predicted XLogP3 of 3.3 and TPSA of 22.1 Ų [1], 4-bromo-8-methoxy-2-methylquinoline occupies a specific lipophilicity space that distinguishes it from its regioisomers (e.g., ΔLogP ≈ 0.1 vs. the 6-methoxy isomer). This property makes it useful as a retention time marker or internal standard in reversed-phase HPLC method development for quinoline-based compound libraries. Its experimental melting point of 82–83 °C also makes it suitable for thermal analysis method calibration (DSC/TGA) in solid-state characterization workflows, where the ~16–20 °C difference from the 5-bromo isomer provides clear peak separation in differential scanning calorimetry.

Supply Chain De-Risking: Multi-Supplier Procurement Strategy for Long-Term Drug Discovery Programs

With ≥32 listed suppliers on ChemSpace and inclusion in the Sigma-Aldrich AldrichCPR collection [1], 4-bromo-8-methoxy-2-methylquinoline offers significantly better commercial availability than its regioisomers (e.g., ~10–15 suppliers for the 6- and 7-methoxy analogues). This broader supplier base—combined with competitive entry pricing (~$37/50 mg at 97% purity)—enables procurement teams to establish multi-vendor sourcing strategies, qualify backup suppliers, and negotiate volume discounts. For programs planning scale-up to multigram or kilogram quantities, this supply chain resilience reduces the risk of project delays due to single-source dependency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-8-methoxy-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.